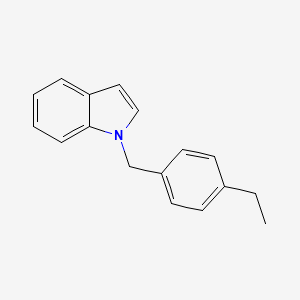

1-(4-Ethylbenzyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]indole |

InChI |

InChI=1S/C17H17N/c1-2-14-7-9-15(10-8-14)13-18-12-11-16-5-3-4-6-17(16)18/h3-12H,2,13H2,1H3 |

InChI Key |

OTHFLEXCWVCKKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethylbenzyl 1h Indole

Direct N-Alkylation Strategies for Indole (B1671886) Systems

Direct N-alkylation of the indole nucleus is the most straightforward approach to synthesizing 1-substituted indoles. The reaction typically involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with an appropriate alkylating agent. For the synthesis of 1-(4-Ethylbenzyl)-1H-indole, this agent is a 4-ethylbenzyl halide. A primary challenge in this synthesis is controlling regioselectivity, as the indole anion is an ambident nucleophile, susceptible to alkylation at both the N1 and C3 positions.

Alkylation with 4-Ethylbenzyl Halides

The reaction of indole with a 4-ethylbenzyl halide, such as 4-ethylbenzyl bromide or chloride, is a classic SN2 reaction. The success of this synthesis hinges on reaction conditions that favor substitution at the nitrogen atom over the C3 position.

The initial and critical step in N-alkylation is the deprotonation of the indole's N-H group (pKa ≈ 17) to form the corresponding indolide anion. This is achieved using a variety of bases, ranging from strong inorganic bases to milder organic bases.

Common approaches include:

Alkali Metal Hydrides: Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used for this transformation. Typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), NaH irreversibly deprotonates the indole to form the sodium indolide salt. This salt then reacts with the 4-ethylbenzyl halide.

Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) is another effective and widely used system. This "superbase" system is sufficiently strong to generate a high concentration of the nucleophilic indolide anion, driving the N-alkylation forward.

Organic Bases: For substrates that may be sensitive to harsh bases, weaker organic bases can be employed. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been used in catalytic amounts to promote N-benzylation under milder conditions.

The choice of base and solvent is interdependent and crucial for achieving high yields and selectivity.

Table 1: Comparison of Base-Solvent Systems for Indole N-Alkylation

To improve efficiency and overcome issues related to the use of strong bases and solubility, catalyst-assisted methods have been developed.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving a nucleophilic salt (like sodium or potassium indolide) and an organic-soluble electrophile (4-ethylbenzyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the indolide anion from the solid or aqueous phase into the organic phase where the reaction occurs. This method allows for the use of inorganic bases like NaOH or KOH under heterogeneous conditions, often leading to cleaner reactions and simpler workups.

Metal-Based Catalysis: While more commonly applied to C-H functionalization, certain metal catalysts can influence the N-alkylation of indoles. For instance, iridium-catalyzed reactions have been shown to enable regioselective N-H bond functionalization of indolines (the reduced form of indoles). Copper hydride catalysis, employing specific ligands, can also direct the regioselectivity of indole alkylation. Research into zinc-ProPhenol dinuclear complexes has shown catalytic activity for the N-alkylation of indole with imines, highlighting the potential for catalyst-controlled regioselectivity.

Optimization of Reaction Conditions for N-Benzylation

The optimization of reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of the C3-alkylated isomer and other byproducts.

The solvent plays a critical role in determining the outcome of indole alkylation. The indolide anion has two primary nucleophilic sites: the N1 and C3 atoms. The distribution of negative charge and the solvation of the counter-ion (e.g., Na⁺, K⁺) can significantly influence which site is more reactive.

Polar Aprotic Solvents: Solvents like DMF and DMSO are generally preferred for selective N-alkylation. They effectively solvate the metal cation associated with the indolide anion, leaving the nitrogen atom sterically unencumbered and highly nucleophilic. This promotes the kinetically favored N-alkylation pathway.

Ethereal Solvents: In less polar solvents like THF, the indolide salt may exist as a tighter ion pair. This association can sterically hinder the nitrogen atom, potentially leading to an increase in C3-alkylation, which is often the thermodynamically more stable product. In one study, switching from THF to other solvents like toluene (B28343) or dichloromethane (B109758) resulted in the C3-alkylation adduct becoming the major product. Another investigation found that using THF in place of DMF led to poorer regioselectivity and product mixtures.

Table 2: Influence of Solvent on the Regioselectivity of Indole Alkylation

Temperature and reaction time are critical variables that must be carefully controlled to ensure optimal outcomes.

Temperature: Higher temperatures can influence the regioselectivity of the reaction. In some systems, increasing the temperature favors the thermodynamically controlled product. However, for the N-alkylation of 2,3-dimethylindole (B146702) with benzyl (B1604629) bromide, it was observed that while lower temperatures (50-65 °C) gave only modest N-selectivity, increasing the temperature to 80 °C in DMF resulted in complete N-alkylation. This suggests that at higher temperatures, the kinetic N-alkylation product is overwhelmingly favored or that any C3-alkylated intermediate may revert and rearrange. For N-benzylation reactions, temperatures around 135 °C have also been reported as effective.

Reaction Time: The duration of the reaction should be sufficient for the complete consumption of the starting indole, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times for N-benzylation can range from a few hours to over 24 hours, depending on the reactivity of the substrate, the concentration of reagents, and the temperature. For instance, in the optimized N-alkylation at 80 °C, the reaction was found to be complete in under 15 minutes.

Table 3: Effect of Temperature on N-Alkylation of 2,3-Dimethylindole in DMF

Data adapted from a study on 2,3-dimethylindole with benzyl bromide.

Advanced Indole Ring Formation Syntheses Applicable to this compound Precursors

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold. For N-substituted indoles like this compound, classical methods can be adapted, and modern techniques provide greener and more efficient alternatives.

Adaptation of Fischer Indole Synthesis for N-Substituted Derivatives

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. mdpi.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.combyjus.com

For the synthesis of N-substituted indoles, a one-pot, three-component protocol based on the Fischer indolization–indole N-alkylation sequence has been developed. This approach allows for the rapid generation of 1,2,3-trisubstituted indoles from readily available arylhydrazines, ketones, and alkyl halides. rsc.org This methodology could be adapted for the synthesis of this compound by using an appropriate N-(4-ethylbenzyl)phenylhydrazine as the starting material. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.comwikipedia.org

Key Features of the Fischer Indole Synthesis:

| Feature | Description |

| Reactants | Arylhydrazines and aldehydes or ketones byjus.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Phenylhydrazone byjus.com |

| Core Mechanism | nih.govnih.gov-sigmatropic rearrangement wikipedia.org |

Application of Gassman Indole Synthesis in Related Systems

The Gassman indole synthesis is another powerful one-pot method for preparing substituted indoles, starting from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.orgsynarchive.com The reaction sequence involves the oxidation of the aniline to a chloramine, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org Subsequent deprotonation and a nih.govbeilstein-journals.org-sigmatropic rearrangement lead to an intermediate that cyclizes to form a 3-thio-substituted indoline (B122111), which then aromatizes to the indole. wikipedia.orgresearchgate.net The 3-thiomethyl group can often be removed using Raney nickel. wikipedia.org

While electron-rich anilines can sometimes be problematic, this method offers a versatile route to various substituted indoles. wikipedia.orgexpertsmind.com For the synthesis of this compound, one could envision starting with N-(4-ethylbenzyl)aniline. However, the success of this approach would depend on the compatibility of the N-substituent with the reaction conditions. The Gassman synthesis has been successfully used to prepare a wide variety of indoles with substituents at various positions. researchgate.net

Steps in the Gassman Indole Synthesis:

| Step | Transformation | Reagents |

| 1 | Oxidation of aniline | tert-Butyl hypochlorite (B82951) (tBuOCl) wikipedia.org |

| 2 | Addition of keto-thioether | Forms a sulfonium ion wikipedia.org |

| 3 | Deprotonation and Rearrangement | Base (e.g., triethylamine) induces a nih.govbeilstein-journals.org-sigmatropic rearrangement wikipedia.org |

| 4 | Cyclization and Aromatization | Leads to the indole core researchgate.net |

Emerging Green Chemistry Approaches for Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. nih.gov Green chemistry approaches to indole synthesis focus on reducing waste, using less toxic solvents, and improving energy efficiency. tandfonline.comresearchgate.net These methods often involve the use of microwave irradiation, ionic liquids, water as a solvent, or catalyst-free and solvent-free conditions. beilstein-journals.orgopenmedicinalchemistryjournal.com

For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing indole derivatives. tandfonline.com Reactions conducted under microwave irradiation often result in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of water as a solvent is another green approach that is advantageous due to its non-toxic nature and the high efficiency of some reactions in aqueous media. openmedicinalchemistryjournal.com These green methodologies could potentially be applied to the synthesis of this compound, offering more sustainable and economical routes.

Multi-Step Synthetic Routes to Achieve the 4-Ethylbenzyl Moiety

The synthesis of this compound requires the preparation and introduction of the 4-ethylbenzyl group. This can be achieved through various multi-step synthetic strategies.

Introduction of the Ethyl Group onto Benzyl-Substituted Indoles

A common and direct method for introducing the 4-ethylbenzyl group is through the N-alkylation of indole with a suitable 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride or 4-ethylbenzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it nucleophilic. A procedure for the synthesis of 1-benzylindole using potassium hydroxide in dimethyl sulfoxide (DMSO) has been reported, which could be adapted using 4-ethylbenzyl bromide. orgsyn.org The alkylation of ethyl indol-2-carboxylate has also been successfully performed using aqueous potassium hydroxide in acetone. nih.govresearchgate.net

The synthesis of the required 4-ethylbenzyl chloride can be achieved through the chloromethylation of ethylbenzene. patsnap.comgoogle.com

Sequential Functionalization Strategies

Sequential C-H functionalization reactions represent a modern and efficient approach to building complex molecules. nih.govchemrxiv.orgnih.gov This strategy involves the stepwise and regioselective modification of C-H bonds. In the context of synthesizing the 4-ethylbenzyl moiety, one could envision a multi-step process starting from a simpler aromatic compound. The order of introducing substituents is crucial in determining the final product's regiochemistry. lumenlearning.com For example, a Friedel-Crafts acylation of benzene (B151609) with acetyl chloride would yield acetophenone. Subsequent reduction of the ketone would provide ethylbenzene. Finally, a chloromethylation reaction could introduce the chloromethyl group at the para position, yielding 4-ethylbenzyl chloride, which can then be used to alkylate indole.

Spectroscopic and Structural Characterization of 1 4 Ethylbenzyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectroscopy have been employed to characterize 1-(4-Ethylbenzyl)-1H-indole.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The chemical shifts are influenced by the electron density around the proton. In the case of this compound, the spectrum can be divided into signals arising from the indole (B1671886) ring protons, the benzyl (B1604629) group protons, and the ethyl group protons.

The protons of the indole nucleus are expected to resonate in the aromatic region of the spectrum. The protons on the pyrrole (B145914) ring of the indole, specifically H-2 and H-3, typically appear as doublets. The protons on the benzene (B151609) ring of the indole (H-4, H-5, H-6, and H-7) also produce signals in the aromatic region, often exhibiting complex splitting patterns due to spin-spin coupling.

The benzylic methylene (B1212753) protons (CH₂) connecting the indole nitrogen to the 4-ethylphenyl group are expected to appear as a singlet, typically in the range of 5.2-5.4 ppm. The protons of the 4-ethylphenyl ring will show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The ethyl group protons will present as a quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a result of coupling with the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole H-2 | ~7.10 | d |

| Indole H-3 | ~6.50 | d |

| Indole H-4, H-5, H-6, H-7 | 7.00 - 7.70 | m |

| Benzyl CH₂ | ~5.30 | s |

| 4-Ethylphenyl H-2', H-6' | ~7.20 | d |

| 4-Ethylphenyl H-3', H-5' | ~7.15 | d |

| Ethyl CH₂ | ~2.65 | q |

| Ethyl CH₃ | ~1.25 | t |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Features

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The carbons of the 4-ethylphenyl group will also appear in the aromatic region. The benzylic methylene carbon is expected to have a chemical shift around 50 ppm. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon signal appearing further downfield than the methyl carbon signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | ~128 |

| Indole C-3 | ~101 |

| Indole C-3a | ~129 |

| Indole C-4 | ~121 |

| Indole C-5 | ~122 |

| Indole C-6 | ~120 |

| Indole C-7 | ~110 |

| Indole C-7a | ~136 |

| Benzyl CH₂ | ~50 |

| 4-Ethylphenyl C-1' | ~135 |

| 4-Ethylphenyl C-2', C-6' | ~128 |

| 4-Ethylphenyl C-3', C-5' | ~128 |

| 4-Ethylphenyl C-4' | ~144 |

| Ethyl CH₂ | ~29 |

| Ethyl CH₃ | ~16 |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the indole and the 4-ethylbenzyl moieties.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the benzylic CH₂ group and both the indole nitrogen and the 4-ethylphenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying the presence of specific functional groups.

Characteristic Absorption Bands of the Indole Nucleus

The IR spectrum of an indole derivative will display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both the indole and the benzyl group) usually appear in the region of 1600-1450 cm⁻¹. The C-N stretching vibration of the indole ring is also expected in the fingerprint region.

Identification of Benzyl and Ethyl Group Vibrations

The benzyl group will contribute to the aromatic C-H and C=C stretching bands. The methylene (CH₂) group of the benzyl moiety will show C-H stretching vibrations in the 2950-2850 cm⁻¹ region. The ethyl group will also exhibit characteristic C-H stretching vibrations for its methylene and methyl groups in the same region. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1465-1370 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2960 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong |

| C-H Bend (CH₂, CH₃) | 1465 - 1370 | Medium |

| C-N Stretch | 1360 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the exact mass can be calculated based on its molecular formula, C₁₇H₁₇N. The ability of HRMS to provide mass measurements with sub-ppm accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|

This table presents the calculated theoretical exact mass for the protonated molecule of this compound.

The experimental determination of the exact mass via techniques like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry would be expected to align closely with this theoretical value, thereby confirming the compound's elemental formula. nih.govnih.gov

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. wikipedia.org The fragmentation of N-benzylindoles is influenced by the stability of the resulting fragments. researchgate.net

A primary fragmentation pathway for N-benzyl substituted indoles involves the cleavage of the benzylic C-N bond. researchgate.netlibretexts.org For this compound, this would lead to the formation of a stable 4-ethylbenzyl cation (tropylium-type ion) and an indole radical, or an indolinyl cation and a 4-ethylbenzyl radical. The most prominent fragmentation is the cleavage that results in the formation of the most stable carbocation.

Key Fragmentation Steps:

Benzylic Cleavage: The bond between the indole nitrogen and the benzylic carbon is susceptible to cleavage. This can result in the formation of a 4-ethylbenzyl cation at m/z 119 and an indole radical, or an indole cation at m/z 117 and a 4-ethylbenzyl radical. The 4-ethylbenzyl cation can further lose an ethylene molecule to form a benzyl cation at m/z 91.

Formation of Tropylium Ion: The benzyl and 4-ethylbenzyl cations are known to rearrange to the highly stable tropylium ion. chemguide.co.uk

Indole Ring Fragmentation: The indole moiety itself can undergo fragmentation, although this is generally less favorable than the benzylic cleavage. This can involve the loss of small neutral molecules like HCN. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 235 | [M]⁺ (Molecular Ion) |

| 119 | [C₉H₁₁]⁺ (4-Ethylbenzyl cation) |

| 117 | [C₈H₇N]⁺ (Indole cation) |

This interactive table outlines the major fragments anticipated in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be inferred from the crystallographic data of closely related indole derivatives. nih.govmdpi.comacs.org X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of indole derivatives is often governed by a combination of weak intermolecular interactions. iosrjournals.orgacs.org In the case of this compound, the absence of strong hydrogen bond donors like an N-H proton means that other interactions will dominate the crystal packing.

Expected intermolecular interactions include:

π-π Stacking: The aromatic indole and ethylbenzyl rings are likely to engage in π-π stacking interactions, which are a significant stabilizing force in the crystal lattice of many aromatic compounds. nih.gov

C-H···π Interactions: The hydrogen atoms of the ethyl group and the aromatic rings can interact with the π-electron clouds of adjacent indole or benzyl rings. iosrjournals.org

The internal geometry of the this compound molecule, including its bond lengths, bond angles, and torsional angles, can be predicted with reasonable accuracy based on data from other structurally characterized indole derivatives. mdpi.comresearchgate.net

Table 3: Representative Bond Lengths in Substituted Indoles

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 |

| C-N (indole ring) | 1.37 - 1.39 |

| N-C (benzylic) | ~1.47 |

This table provides typical bond lengths observed in related indole structures, which are expected to be similar in this compound. researchgate.netlibretexts.org

Table 4: Representative Bond Angles in Substituted Indoles

| Angle | Typical Value (°) |

|---|---|

| C-N-C (in indole ring) | ~108 |

| C-C-C (in benzene ring) | ~120 |

This table shows representative bond angles from similar indole-containing crystal structures. ebsco.com

Chemical Reactivity and Derivatization Pathways of 1 4 Ethylbenzyl 1h Indole

Reactivity of the Indole (B1671886) Nucleus

The indole core of 1-(4-Ethylbenzyl)-1H-indole is a versatile platform for a range of chemical reactions, including electrophilic aromatic substitution, nucleophilic additions, and oxidative or reductive processes. The presence of the 4-ethylbenzyl group at the N-1 position influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Indole Ring (C-2, C-3, C-4, C-5, C-6, C-7)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles, driven by the high electron density of the pyrrole (B145914) ring. masterorganicchemistry.com In this compound, this reactivity is pronounced, leading to the introduction of a wide array of functional groups onto the indole framework.

The indole nucleus exhibits a strong preference for electrophilic attack at the C-3 position. youtube.com This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate, the arenium ion, through resonance without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.commsu.edu While C-3 is the most reactive site, substitution can also occur at other positions, particularly if the C-3 position is blocked or under specific reaction conditions. The order of reactivity for electrophilic substitution on the indole ring is generally C-3 > C-2 > C-6 > C-4 > C-5 > C-7.

Factors influencing this regioselectivity include the nature of the electrophile and the reaction conditions. For instance, in strongly acidic media where the C-3 position becomes protonated, electrophilic attack may be redirected to the C-5 position of the benzene ring. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Position | Relative Reactivity | Influencing Factors |

| C-3 | Highest | Kinetic control, stabilization of the intermediate. youtube.comstackexchange.com |

| C-2 | Moderate | Can be favored with certain directing groups or under thermodynamic control. |

| C-4, C-5, C-6, C-7 | Lower | Generally occurs when C-2 and C-3 are blocked or under forcing conditions. youtube.comnih.gov |

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole rings, offering alternative pathways to traditional electrophilic substitution. beilstein-journals.orgnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus with high regioselectivity.

For N-substituted indoles like this compound, directing groups can be employed to control the site of functionalization. For example, a pyridinyl group can direct alkenylation to the C-2 position. beilstein-journals.org In the absence of such a directing group, functionalization often occurs at the C-3 position. beilstein-journals.orgmdpi.com Palladium-catalyzed reactions can be used for arylation, olefination, acylation, alkylation, silylation, and carbonylation of the indole core. nih.govbeilstein-journals.org

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of N-Substituted Indoles

| Reaction Type | Position | Catalyst/Conditions | Reference |

| Alkenylation | C-3 | PdCl2, Cu(OAc)2 | beilstein-journals.org |

| Alkenylation | C-2 | PdCl2(MeCN)2, Cu(OAc)2 (with directing group) | beilstein-journals.org |

| Arylation | C-7 | Palladium and copper catalysts (with N-P(O)tBu2 directing group) | nih.gov |

| Carbonylative Cyclization | C-2 | Pd(0) catalyst | beilstein-journals.org |

Nucleophilic Additions and Substitutions

While less common than electrophilic substitution due to the electron-rich nature of the indole ring, nucleophilic reactions can occur, particularly at the C-2 and C-3 positions, especially when these positions are part of an α,β-unsaturated system or bear a leaving group. wikipedia.orglibretexts.org Nucleophilic conjugate addition can occur if the indole is substituted with an electron-withdrawing group at the C-3 position, making the C-2 position susceptible to attack. wikipedia.org

Oxidative and Reductive Transformations of the Indole Ring

The indole nucleus of this compound can undergo both oxidative and reductive transformations. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of certain indole derivatives can yield oxindoles or lead to cleavage of the pyrrole ring. nih.gov The photo-oxidation of related 1-benzyl-dihydro-β-carbolines results in the formation of the corresponding 1-benzoyl derivatives. researchgate.net

Reduction of the indole ring is also possible. Catalytic hydrogenation, for example, can reduce the pyrrole ring to yield indoline (B122111) derivatives. nih.gov Reductive cyclization of nitro-substituted precursors is a common method for synthesizing substituted indoles. nih.gov More drastic reductive conditions can lead to the cleavage of the C-N bond in the pyrrole ring. arkat-usa.org

Transformations Involving the 4-Ethylbenzyl Moiety

The 4-ethylbenzyl group attached to the indole nitrogen also presents opportunities for chemical modification. The benzylic methylene (B1212753) group and the ethyl group on the benzene ring are potential sites for reaction.

The benzylic C-H bonds are susceptible to oxidation. For example, the oxidation of alkyl-substituted benzenes with certain reagents can lead to the formation of carbonyl groups at the benzylic position. nih.gov Free-radical bromination can selectively occur at the benzylic position. The ethyl group on the benzene ring can undergo reactions typical of alkylbenzenes, such as oxidation at the benzylic position of the ethyl group.

Furthermore, the benzyl (B1604629) group can be cleaved from the indole nitrogen under certain reductive conditions, which can be a useful deprotection strategy in multi-step syntheses. researchgate.net

Functionalization of the Ethyl Group

The ethyl substituent on the benzyl ring serves as a handle for various functionalization reactions, primarily at the benzylic position, which is activated by the adjacent phenyl ring.

Benzylic Oxidation: The methylene (-CH2-) group of the ethyl substituent is susceptible to oxidation to form a carbonyl group. This transformation is a common strategy to introduce a ketone functionality. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this, typically yielding 1-(4-acetylbenzyl)-1H-indole. More selective and milder conditions, for instance using tert-butyl hydroperoxide in the presence of a copper catalyst, can also be employed to achieve the same transformation, minimizing potential side reactions on the indole nucleus.

Benzylic Halogenation: The benzylic protons of the ethyl group can be readily substituted with halogens, most commonly bromine, through a free radical pathway. N-Bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or upon photoirradiation, is the reagent of choice for this transformation. This reaction selectively installs a bromine atom at the benzylic position, yielding 1-(4-(1-bromoethyl)benzyl)-1H-indole, a versatile intermediate for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product | Notes |

| Benzylic Oxidation | KMnO₄, heat | 1-(4-Acetylbenzyl)-1H-indole | Harsh conditions; may affect other functional groups. |

| Benzylic Oxidation | CuCl₂, t-BuOOH | 1-(4-Acetylbenzyl)-1H-indole | Milder, catalytic method. |

| Benzylic Halogenation | NBS, AIBN or light | 1-(4-(1-Bromoethyl)benzyl)-1H-indole | Selective for the benzylic position. |

Aromatic Substitutions on the Benzyl Phenyl Ring

Electrophilic aromatic substitution (EAS) on the benzyl phenyl ring of this compound is a challenging yet feasible pathway for derivatization. The primary challenge lies in the competing reactivity of the indole ring, which is significantly more electron-rich and thus more susceptible to electrophilic attack, particularly at the C3 position.

To achieve selective substitution on the benzyl phenyl ring, the more reactive positions of the indole nucleus would likely need to be blocked. However, assuming conditions could be optimized for selective reaction, the directing effects on the benzyl ring would be governed by the two existing substituents: the ethyl group and the 1-indolylmethyl group.

The ethyl group is an activating, ortho-, para-director.

Given that the para position is occupied by the ethyl group, electrophilic attack would be directed to the positions ortho to the ethyl group (and meta to the 1-indolylmethyl group).

Nitration: Treatment with a nitrating agent like nitric acid in sulfuric acid, under carefully controlled conditions, could potentially yield 1-(4-ethyl-3-nitrobenzyl)-1H-indole. Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to introduce a halogen atom ortho to the ethyl group. Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid like AlCl₃ would also be directed to the position ortho to the activating ethyl group, yielding, for example, 1-(3-acetyl-4-ethylbenzyl)-1H-indole.

| Reaction Type | Reagent(s) | Predicted Major Product | Key Challenge |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Ethyl-3-nitrobenzyl)-1H-indole | Overcoming the higher reactivity of the indole ring. |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-ethylbenzyl)-1H-indole | Ensuring selectivity for the benzyl ring over the indole. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetyl-4-ethylbenzyl)-1H-indole | Potential for catalyst complexation with the indole nitrogen. |

N-Substituent Cleavage and Exchange Reactions

The N-(4-ethylbenzyl) group can be viewed as a protecting group for the indole nitrogen. Its removal (deprotection) or exchange for another substituent are important synthetic manipulations.

Strategies for Deprotection or N-Dearylation

Several methods are available for the cleavage of the N-benzyl bond, regenerating the N-H indole.

Catalytic Hydrogenolysis: This is one of the mildest and most common methods for N-debenzylation. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jst.go.jpresearchgate.net This process yields indole and 4-ethyltoluene (B166476) as a byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in place of H₂ gas, is also highly effective and often more convenient for laboratory scale. nih.gov

Reductive Cleavage: Strong reducing conditions, such as dissolving metals (e.g., sodium in liquid ammonia), can also effect the cleavage of the N-benzyl bond.

Oxidative Cleavage: Certain oxidizing agents can cleave the N-benzyl group. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) are known to be effective for the deprotection of N-benzyl amines and related compounds. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as aluminum chloride (AlCl₃) in the presence of a scavenger like anisole, can promote the cleavage of the N-benzyl bond. The conditions are typically harsh and may not be compatible with sensitive functional groups.

| Method | Reagent(s) | Byproducts | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Ethyltoluene | Mild, high-yielding, and clean. |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | 4-Ethyltoluene | Avoids the use of pressurized H₂ gas. nih.gov |

| Oxidative Cleavage | DDQ or CAN | 4-Ethylbenzaldehyde | Useful when reductive conditions are not suitable. researchgate.net |

| Lewis Acid Cleavage | AlCl₃, Anisole | Complex mixture | Harsh conditions, limited functional group tolerance. |

Trans-N-Alkylation Methodologies

A direct one-step trans-N-alkylation or exchange of the N-(4-ethylbenzyl) group is not a commonly reported transformation. The most practical and versatile methodology to achieve a substituent exchange involves a two-step sequence:

Deprotection: The first step is the cleavage of the existing N-(4-ethylbenzyl) group using one of the methods described in section 4.3.1. Catalytic hydrogenolysis is often the preferred method due to its mildness and efficiency, which results in the formation of the free indole N-H.

Re-alkylation: The resulting indole is then subjected to a standard N-alkylation reaction. This is typically achieved by deprotonating the indole with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the indolide anion, followed by reaction with a new electrophile (e.g., an alkyl halide, tosylate).

This deprotection-realkylation sequence provides a reliable and flexible pathway to a wide variety of N-substituted indoles starting from this compound.

Advanced Mechanistic Organic Chemistry Studies

Reaction Mechanism Elucidation for Synthesis Protocols

The primary methods for synthesizing 1-(4-Ethylbenzyl)-1H-indole involve the direct N-alkylation of indole (B1671886). Mechanistic studies focus on understanding the pathways of these reactions, whether through classical nucleophilic substitution or through more complex metal-mediated processes.

The most common synthesis of this compound proceeds via an N-alkylation reaction, a process that has been mechanistically scrutinized. This transformation is typically a two-step sequence analogous to the Williamson ether synthesis. youtube.com

Step 1: Deprotonation of Indole The reaction is initiated by the deprotonation of the indole nitrogen. The N-H bond in indole has a pKa of approximately 17, making it acidic enough to be deprotonated by a strong base. youtube.com Sodium hydride (NaH) is frequently employed for this purpose. The hydride ion acts as a powerful base, abstracting the proton from the indole nitrogen to form a sodium indolide salt (the conjugate base of indole) and hydrogen gas. This deprotonation is crucial as it generates a potent nitrogen-centered nucleophile.

Step 2: Nucleophilic Substitution (SN2 Reaction) The resulting indolide anion attacks the electrophilic benzylic carbon of a 4-ethylbenzyl halide (e.g., 4-ethylbenzyl chloride or bromide). This step proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The nucleophilic nitrogen atom attacks the carbon atom bearing the leaving group (halide), displacing it in a single, concerted step. The use of a primary benzylic halide like 4-ethylbenzyl halide is ideal for an SN2 reaction, as there is minimal steric hindrance and no possibility of a competing E2 elimination reaction. youtube.com

Table 1: Mechanistic Steps of N-Alkylation for this compound Synthesis

| Step | Description | Reactants | Intermediates/Products | Mechanism |

| 1 | Deprotonation | 1H-Indole, Sodium Hydride (NaH) | Sodium Indolide, Hydrogen (H₂) | Acid-Base Reaction |

| 2 | Nucleophilic Attack | Sodium Indolide, 4-Ethylbenzyl Halide | This compound, Sodium Halide | SN2 Reaction |

While direct N-alkylation with a strong base is common, transition metal-catalyzed methods offer alternative pathways that can proceed under milder conditions. These reactions involve intricate catalytic cycles. Although specific studies on this compound are not extensively detailed in the literature, plausible mechanisms can be proposed based on known metal-catalyzed N-arylations and N-alkylations. mdpi.commdpi.com

A hypothetical palladium-catalyzed synthesis could proceed as follows:

Oxidative Addition: The cycle would begin with the oxidative addition of the 4-ethylbenzyl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Ligand Exchange/Deprotonation: The indole, in the presence of a base, would displace a ligand on the palladium(II) complex. The base facilitates the formation of the indolide anion, which coordinates to the metal center.

Reductive Elimination: The final step is the reductive elimination of the N-alkylated product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Iridium complexes are also used for the N-allylation of indoles, and a similar mechanism involving an iridium(I)/iridium(III) cycle could be envisaged for benzylation. mdpi.com

Table 2: Hypothetical Palladium-Catalyzed N-Alkylation Cycle

| Step | Process | Reactants/Intermediates | Product/Catalyst State |

| I | Oxidative Addition | Pd(0) complex, 4-Ethylbenzyl Halide | (4-Ethylbenzyl)Pd(II)-Halide complex |

| II | Ligand Exchange | (4-Ethylbenzyl)Pd(II)-Halide, Indole, Base | (4-Ethylbenzyl)Pd(II)-Indolide complex |

| III | Reductive Elimination | (4-Ethylbenzyl)Pd(II)-Indolide complex | This compound, Pd(0) complex |

Mechanistic Insights into Derivatization Reactions

The 1-(4-ethylbenzyl) group at the N1 position directs the regioselectivity of further reactions on the indole nucleus. Mechanistic studies in this area focus on understanding the factors that control the position of attack and the stereochemical outcome of these transformations.

Regioselectivity For N-substituted indoles like this compound, electrophilic aromatic substitution (SEAr) is the most common derivatization reaction. The indole nucleus is an electron-rich aromatic system, and the nitrogen atom strongly directs electrophiles to the C3 position. The mechanism involves the attack of an electrophile on the C3 carbon, which is the most nucleophilic position. This attack forms a stabilized carbocation intermediate (a sigma complex or arenium ion) where the positive charge is delocalized over the C2 atom and the nitrogen atom. Attack at C2 would lead to a less stable intermediate where delocalization disrupts the aromaticity of the benzene (B151609) ring. Therefore, reactions such as Vilsmeier-Haack formylation, Mannich reaction, or Friedel-Crafts acylation on this compound are expected to show high regioselectivity for the C3 position. beilstein-journals.org

Stereoselectivity While the parent compound is achiral, derivatization can introduce stereocenters. The study of stereoselectivity becomes relevant when chiral products are formed. For instance, in an asymmetric N-alkylation of an indole with a chiral catalyst, high enantioselectivity can be achieved. mdpi.comnih.gov Similarly, if a derivatization reaction on the this compound scaffold creates a new chiral center (e.g., at the C3 position or on a side chain), the use of chiral catalysts or reagents can control the stereochemical outcome. For example, a chiral Lewis acid could be used to catalyze a Friedel-Crafts alkylation at C3, leading to an enantiomerically enriched product.

Table 3: Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Electrophile | Expected Major Product | Mechanistic Rationale |

| Vilsmeier-Haack | Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺) | This compound-3-carbaldehyde | Highest nucleophilicity at C3; stable cationic intermediate. |

| Mannich Reaction | Eschenmoser's Salt ([CH₂=N(CH₃)₂]⁺I⁻) | 3-((Dimethylamino)methyl)-1-(4-ethylbenzyl)-1H-indole | Preferential attack at C3 by the iminium ion. |

| Friedel-Crafts | Acyl Chloride / Lewis Acid | 3-Acyl-1-(4-ethylbenzyl)-1H-indole | Formation of the most stable arenium ion intermediate. |

Understanding the intricate details of reaction mechanisms often requires the analysis of transition states—the highest energy point along a reaction coordinate.

Transition State of N-Alkylation In the SN2 N-alkylation step, the transition state involves the simultaneous formation of the N-C bond and the breaking of the C-Halide bond. This is a trigonal bipyramidal arrangement around the central benzylic carbon atom. The nucleophilic nitrogen and the leaving halide group are positioned at the axial positions, approximately 180° apart. Computational studies on analogous SN2 reactions help in visualizing this high-energy state and understanding how factors like solvent and substrate structure affect the reaction rate.

Transition State of Electrophilic Aromatic Substitution For the electrophilic substitution at the C3 position, the reaction proceeds through a high-energy sigma complex (arenium ion). The transition state leading to this intermediate is the rate-determining step. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), can reveal the geometry and energy of this state. Such analyses confirm that the energy barrier to form the C3-substituted intermediate is significantly lower than that for the C2-substituted intermediate, thus explaining the observed regioselectivity. beilstein-journals.org These studies provide quantitative insights into the electronic and steric factors that govern the reaction pathway.

Table 4: Features of Key Transition States (TS)

| Reaction | Key Transformation | Transition State Geometry | Factors Influencing Stability |

| N-Alkylation | SN2 Attack | Trigonal bipyramidal at benzylic carbon | Steric hindrance, leaving group ability, nucleophilicity of indolide |

| SEAr at C3 | C3-Electrophile bond formation | Approaching sigma complex | Electronic stabilization from nitrogen lone pair, aromaticity |

Compound Names

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. rsc.org These calculations help in understanding molecular stability, reactivity, and spectroscopic characteristics by analyzing the distribution of electrons within the molecule.

According to Molecular Orbital (MO) theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These orbitals are filled with electrons according to their energy levels. In 1-(4-Ethylbenzyl)-1H-indole, the electronic structure is a hybrid of the electron-rich indole (B1671886) ring system and the substituted benzyl (B1604629) group.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

For this compound, computational studies on analogous structures suggest the following:

HOMO: The HOMO is predominantly localized on the electron-rich indole ring system. This indicates that the indole moiety is the primary site for electrophilic attack.

LUMO: The LUMO is typically distributed over the benzyl ring and the indole system. This orbital would be involved in reactions where the molecule accepts electrons.

The table below shows representative calculated FMO energies for indole and a related substituted derivative, illustrating how substituents can alter these key electronic parameters.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole (Reference) | -5.6 to -6.2 | -0.9 to -1.1 | ~4.5 to 5.3 |

| Generic N-Benzyl Indole Derivative | -5.85 | -1.25 | 4.60 |

Note: The values are illustrative and based on typical DFT calculations for indole derivatives. Actual values for this compound would require specific calculations.

Conformation Analysis and Molecular Dynamics Simulations

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

The conformation of this compound is primarily defined by the rotational freedom around the single bonds connecting the different parts of the molecule. The most significant of these is the torsion angle around the N1-C(benzyl) bond, which determines the orientation of the ethylbenzyl group relative to the indole plane.

Computational methods, such as molecular mechanics or DFT calculations, can be used to perform a "dihedral scan" where the energy of the molecule is calculated as a function of this rotation. nih.gov The lowest energy points on this profile correspond to the most stable or preferred conformations. For this compound, the preferred conformations would be those that minimize steric hindrance between the hydrogen atoms on the indole ring (at positions C2 and C7) and the atoms of the benzyl group. This typically results in a "V-shape" or "propeller-like" conformation where the two ring systems are not coplanar.

| Key Dihedral Angle | Description | Predicted Stable Conformation (Approx. Degrees) |

|---|---|---|

| C2-N1-C(methylene)-C(phenyl) | Rotation of benzyl group relative to indole ring | ± 70-90° |

| C(phenyl)-C(phenyl)-C(ethyl)-C(methyl) | Rotation of the ethyl group on the phenyl ring | Staggered conformations (e.g., ±60°, 180°) |

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering a dynamic picture of its conformational landscape. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the molecule's movement, revealing how it samples different conformations and interacts with its environment.

The conformational dynamics of this compound would be significantly influenced by its surroundings, such as the solvent.

In the gas phase (vacuum): The molecule's conformation is governed solely by intramolecular forces (steric and electronic effects).

In a non-polar solvent: The dynamics would be similar to the gas phase, with weak van der Waals interactions slightly damping the motions.

In a polar solvent (e.g., water): The dynamics become more complex. The solvent molecules will form a "solvation shell" around the solute. acs.orgnih.gov Although this compound is largely hydrophobic, weak interactions between water and the polar N-H bond of the indole ring (if unsubstituted) or the π-systems can influence which conformations are preferred. The hydrophobic effect would also drive the molecule to adopt conformations that minimize its non-polar surface area exposed to the water. MD simulations are crucial for studying how these interactions stabilize or destabilize certain conformations and for calculating thermodynamic properties of the solvated molecule. tandfonline.com

Structure-Activity Relationship (SAR) Modeling for Indole Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built for a series of related compounds, such as indole derivatives, to predict the activity of new, unsynthesized molecules. espublisher.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. mdpi.com The process involves:

Data Set Collection: A series of indole derivatives with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable).

For a molecule like this compound, its properties would be quantified by descriptors such as those listed in the table below. nih.gov A QSAR model developed for a particular biological target could then use these descriptor values to predict the activity of this compound, helping to prioritize it for synthesis and testing.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electrostatic or orbital-controlled interactions. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's solubility and ability to cross cell membranes. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerically encodes the branching and connectivity of the molecular skeleton. |

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. quora.com Both principles are instrumental in guiding the development of novel compounds derived from a core scaffold such as this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. quora.com This approach focuses on the structural features of these active ligands to build a model, known as a pharmacophore, which defines the essential steric and electronic properties required for biological activity. For instance, a pharmacophore model for indole derivatives targeting the benzodiazepine (B76468) receptor (BzR) was developed, identifying key interaction sites such as hydrogen bond acceptors, hydrogen bond donors, and lipophilic pockets. nih.gov Such a model could be used to design novel this compound derivatives by ensuring the ethylbenzyl group and other potential substituents align with the identified lipophilic or steric regions of the pharmacophore. nih.gov

Structure-based drug design relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. quora.com This method allows for the design of molecules that can fit precisely into the target's binding site, a process often facilitated by molecular docking simulations. quora.com A key example is the use of the crystal structure of tubulin in complex with an indole derivative to reveal specific interactions at the colchicine (B1669291) binding site. scienceopen.com This structural information provides a blueprint for designing new indole-based tubulin polymerization inhibitors. scienceopen.com For the this compound scaffold, knowledge of a target protein's structure would allow for the strategic placement of functional groups to optimize interactions with specific amino acid residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the molecular properties that influence their potency. ijpsi.org

Various QSAR studies have been successfully applied to indole-based scaffolds to predict their therapeutic potential. These models are typically built using a series of known indole derivatives and their measured biological activities, which are then correlated with calculated molecular descriptors (e.g., topological, electronic, hydrophobic). Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to generate the predictive models. ijpsi.org For example, a 2D-QSAR study on indolyl derivatives as antioxidants used statistical calculations to predict the potential of various chemical structures. nih.gov Another study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.gov These studies demonstrate how QSAR can elucidate the structural requirements for a desired biological effect, guiding the synthesis of more potent analogs based on a core structure like this compound.

| Indole Scaffold Type | Biological Activity | Modeling Method | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Benzofuran and Indole Derivatives | Anticancer (HKMT Inhibitors) | Multiple Linear Regression (MLR) | A model with two descriptors (minHBint4 and Wlambdal.unity) showed robustness, stability, and good predictive power (R² = 0.9328, R²ext = 0.929). | eurjchem.com |

| Amino Derivatives of Indole | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition | MLR, MNLR, Artificial Neural Network (ANN) | The ANN model was most effective (R² = 0.971), indicating a strong predictive relationship between molecular descriptors and inhibitory activity. | ijpsi.org |

| 1H-3-Indolyl Derivatives | Antioxidant | 2D-QSAR | The model helped select the most promising candidates for synthesis and in vitro testing. The introduction of specific six-membered rings and hydrophilic groups enhanced activity. | nih.gov |

| General Indole Derivatives | Antibacterial (MRSA) | Multiple Linear Regression (MLR) | Derivatives with lower κ₂ values (a topological descriptor) were identified as excellent antibacterial agents against MRSA. | nih.govsemanticscholar.org |

Molecular Docking and Molecular Dynamics Simulations in Biological Contexts

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into how a ligand, such as a this compound derivative, interacts with its biological target at an atomic level. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijaresm.com It evaluates different binding poses and ranks them based on a scoring function, which estimates the binding affinity. This method is crucial for understanding the structural basis of ligand activity and is frequently used in structure-based drug design. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by docking, analyze conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. mdpi.commdpi.com

Prediction of Binding Modes with Research Target Proteins

A primary application of molecular docking is the prediction of the binding mode of a ligand within the active site of a protein. mdpi.com This prediction is essential for understanding structure-activity relationships and for rationally designing more potent and selective inhibitors. For indole-based compounds, docking studies have successfully elucidated their interactions with a variety of protein targets.

For example, docking studies of new N-benzyl-3-indole derivatives against S. aureus and E. coli DNA gyrase B enzymes revealed favorable binding energies and specific interactions with key amino acids in the active site, explaining their antibacterial mechanism. ekb.eg Similarly, the binding modes of indole-2-carboxamide derivatives with the enzyme ornithine decarboxylase were investigated to assess their potential as antifungal agents. ijaresm.com These studies typically identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the indole scaffold and the protein, which are vital for stabilizing the complex. researchgate.net The this compound scaffold, with its aromatic indole core and ethylbenzyl group, is well-suited to participate in such hydrophobic and aromatic interactions.

| Indole Derivative Class | Protein Target | PDB ID | Key Finding/Interaction | Reference |

|---|---|---|---|---|

| N-Benzyl-3-Indole Hydrazinecarbothioamides | S. aureus DNA Gyrase B | Not Specified | Compounds showed good binding energy and mode of action, interacting with key amino acids similarly to the native inhibitor. | ekb.eg |

| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine Decarboxylase | 7ODC | Docking results indicated good to moderate activity, comparable to the standard drug Fluconazole. | ijaresm.com |

| Glyoxylamide Indole Derivatives | Staphylococcus aureus TyrRS | 1JIJ | The most active compound (5c) showed a potential binding mode within the target protein's active site. | nih.gov |

| Indole Mannich Base Derivatives | Spike Glycoprotein of SARS-CoV-2 | 6M0J | Docking revealed that indole derivatives could potently block the infectivity of SARS-CoV-2 by targeting its glycoproteins. | frontiersin.org |

In Silico Screening of Libraries based on this compound Scaffold

In silico screening, also known as virtual screening, is a computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing.

The this compound scaffold can serve as a template for ligand-based virtual screening. In this workflow, a known active molecule or a designed template is used to search a compound library for molecules with similar structural or chemical features. acs.org For instance, an indole derivative, G24, was used as a template to perform a structural similarity search on the Specs database, leading to the identification of new inhibitors of M. tuberculosis DNA gyrase. acs.org A typical virtual screening cascade involves several steps:

Database Selection: Large chemical databases such as ZINC or Specs, containing millions of commercially available compounds, are chosen.

Similarity Search/Pharmacophore Screening: The library is filtered to select molecules that are structurally similar to the this compound template or that match a predefined pharmacophore model.

Property Filtering: The resulting hits are further filtered based on drug-like properties, often using criteria like Lipinski's rule of five, to remove compounds with poor pharmacokinetic profiles. acs.org

Molecular Docking: The filtered compounds are then docked into the binding site of the target protein to predict their binding affinity and pose.

Hit Prioritization: The top-scoring compounds are visually inspected and prioritized for acquisition and subsequent in vitro biological evaluation. frontiersin.org

This systematic approach allows for the efficient exploration of chemical space to discover novel and potent molecules based on the promising this compound scaffold.

Research Applications and Potential in Biological and Materials Sciences

Investigation as a Scaffold for Novel Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of 1-(4-Ethylbenzyl)-1H-indole makes it an attractive starting point for the design of such probes to interrogate the function and activity of proteins within their native cellular environment.

The design of effective chemical probes requires a scaffold that can be readily synthesized and modified. The synthesis of N-benzyl indoles is often achieved through the alkylation of the indole (B1671886) nitrogen with an appropriately substituted benzyl (B1604629) bromide. mdpi.com This straightforward synthetic accessibility allows for the incorporation of functionalities required for a chemical probe, such as a reactive "warhead" to form a covalent bond with the target protein and a reporter tag for detection and analysis.

An example of this principle is the development of N-acryloylindole-alkynes (NAIAs), which serve as cysteine-reactive probes. researchgate.net In this design, the indole nitrogen is functionalized with an acrylamide group, which acts as a warhead, and the indole ring is further modified to include an alkyne handle for downstream applications like click chemistry. The indole scaffold itself activates the acrylamide warhead, enhancing its reactivity towards cysteine residues in proteins. researchgate.net Following this logic, the this compound scaffold could be similarly functionalized, with the 4-ethylbenzyl group potentially influencing protein-binding interactions or cellular uptake, to create novel probes for specific biological inquiries.

Affinity labeling and chemoproteomics are powerful techniques used to identify the protein targets of bioactive molecules and to map functional sites within the proteome. These methods rely on chemical probes that can selectively bind to a target and then be detected.

Affinity Labeling: This technique uses a probe that mimics a ligand to selectively bind to a specific protein's active or binding site. The probe carries a reactive group that forms a permanent covalent bond with a nearby amino acid residue. The this compound scaffold could be elaborated into an affinity label by incorporating a photoreactive group (for photoaffinity labeling) or a directed covalent warhead.

Chemoproteomics: This field employs chemical probes on a proteome-wide scale to profile protein activity and identify ligand-binding sites. cardiff.ac.uk Probes based on the N-benzyl indole scaffold are well-suited for this application. For instance, a derivative of this compound could be synthesized with an alkyne or azide group, allowing for "click" chemistry attachment of a reporter tag (like biotin for enrichment or a fluorophore for imaging) after the probe has labeled its protein targets in a cellular lysate or even in live cells. researchgate.net This approach enables the selective enrichment and subsequent identification of target proteins by mass spectrometry, providing insights into the molecule's mechanism of action. The development of novel affinity labeling probes using benzotriazole (BTA) chemistry, which can rapidly and selectively label lysine residues near a ligand binding site, showcases a strategy that could be adapted for indole-based scaffolds. mdpi.com

Exploration in Medicinal Chemistry Research

The indole ring is a component of numerous approved drugs and clinical candidates, and its N-benzylation is a common strategy to enhance biological activity. The this compound framework is therefore a subject of significant interest in the design of new therapeutic agents.

By modifying the core this compound structure—for example, by adding substituents to the indole ring or the benzyl group—medicinal chemists can design derivatives that interact with specific enzymes or receptors, thereby modulating biological pathways involved in disease. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes. Research has shown that indole-based derivatives can act as effective modulators of CA isoforms. One study investigated a series of 5-(dialkylaminoalkoxy)-1-benzyl-1H-indole derivatives as carbonic anhydrase activators (CAAs), which have potential applications in treating central nervous system disorders. The N-benzyl group was a key structural feature in these compounds. While most research has focused on CA inhibitors, these findings highlight the versatility of the N-benzyl indole scaffold in modulating CA activity.

Table 1: Activity of N-Benzyl Indole Derivatives as Carbonic Anhydrase Activators

| Compound Name | Structure | Target Isoform | Activation Constant (KA) |

|---|---|---|---|

| N-Benzyl-5-(3-(dimethylamino)propoxy)-1H-indole-3-carboxamide | hCA VII | 7.9 µM | |

| Ethyl 5-(3-(dimethylamino)propoxy)-1-benzyl-1H-indole-3-carboxylate | hCA VII | 8.2 µM |

Data sourced from studies on indole-based carbonic anhydrase activators.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often dysregulated in various cancers, making it a crucial target for anticancer drug development. The indole scaffold has been used to design potent EGFR inhibitors. In one study, a series of pyrazolinyl-indole derivatives were designed where an N-benzyl group was envisioned to bind at the EGFR tyrosine kinase site, interacting with key residues like Met793. This highlights the strategic importance of the N-benzyl moiety for achieving potent inhibition.

Table 2: Activity of Indole-Based EGFR Inhibitors

| Compound Class | General Structure | Target | Notable Activity |

|---|---|---|---|

| Pyrazolinyl-indoles | EGFR Tyrosine Kinase | Compound HD05 showed significant growth inhibition (78.76%) against leukemia cell lines at 10 µM. | |

| Furo[3,4-d]pyrimidine-carboxamides | EGFR Kinase | N-benzyl derivatives investigated for anticancer effects via EGFR inhibition. |

This table presents examples of indole derivatives designed as EGFR inhibitors.

Lanosterol 14α-demethylase (CYP51): CYP51 is a critical enzyme in the biosynthesis of ergosterol in fungi and is the target of azole antifungal drugs. The indole scaffold has been incorporated into novel CYP51 inhibitors. Researchers have designed and synthesized 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are analogs of the drug fluconazole where an indole moiety replaces a triazole ring. Other work has focused on N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides as potential CYP51 inhibitors, demonstrating that the N-benzyl indole framework can be effectively utilized to target this fungal enzyme.

Table 3: Indole-Based Derivatives as CYP51 Inhibitors

| Compound Class | General Structure | Target Organism | Notable Activity |

|---|---|---|---|

| Indolyl-propan-2-ols | Candida albicans | Compounds showed potent anti-Candida activity, with some derivatives having MIC values as low as 0.25 µg/mL. | |

| N-Benzyl-phenylpropanamides | Candida albicans | Derivatives designed to explore binding within the CYP51 active site, showing inhibitory activity. |

This table summarizes indole-based scaffolds developed as inhibitors of fungal CYP51.

Serotonin Receptors: Serotonin (5-HT) receptors are a major class of drug targets for neurological and psychiatric disorders. The indole nucleus is the core of serotonin itself, making it an ideal scaffold for designing receptor modulators. Extensive research has demonstrated that adding an N-benzyl group to tryptamines (indole-ethylamine derivatives) can dramatically increase affinity and potency at 5-HT₂ family receptors. The substituents on the benzyl ring can be altered to fine-tune the compound's selectivity and functional activity (agonist, partial agonist, or antagonist). For example, an N-(2-methoxybenzyl) substituent often confers exceptionally high potency for the 5-HT₂A receptor.

Table 4: 5-HT₂A Receptor Activity of N-Benzyltryptamine Analogs

| Compound | N-Substituent | h5-HT₂A Affinity (Kᵢ, nM) | h5-HT₂A Potency (EC₅₀, nM) |

|---|---|---|---|

| 5-Methoxytryptamine | -H | 15.5 | 13.0 |

| N-Benzyl-5-methoxytryptamine | -Benzyl | 15.1 | 4.2 |

| N-(2-Methoxybenzyl)-5-methoxytryptamine | -2-Methoxybenzyl | 1.8 | 1.9 |

| N-(3-Bromobenzyl)-5-methoxytryptamine | -3-Bromobenzyl | 1.5 | 8.8 |

Data sourced from studies on N-benzyl-5-methoxytryptamines.

Glycoprotein 41 (gp41): The gp41 protein is essential for the fusion of HIV-1 with host cells and represents a key target for antiviral drug development. Small molecules that can disrupt the function of gp41 are valuable as potential HIV fusion inhibitors. Research in this area has led to the development of indole-based compounds that bind to a hydrophobic pocket on gp41. Lead optimization studies on an N-benzyl bisindole scaffold resulted in compounds with submicromolar activity against both cell-cell fusion and virus-cell fusion, demonstrating the utility of the N-benzyl indole core in designing effective antiviral agents.

Table 5: Activity of Indole-Based HIV-1 gp41 Fusion Inhibitors

| Compound Class | General Structure | Assay | EC₅₀ |

|---|---|---|---|

| Benzyl-substituted bisindoles | Cell-Cell Fusion | ~0.9 µM | |

| Virus-Cell Fusion | ~0.9 µM |

Data from structure-activity relationship studies on indole-based gp41 inhibitors.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets with high affinity. mdpi.commdpi.com The compound this compound, which features an indole core N-substituted with a 4-ethylbenzyl group, represents a promising template for the application of modern drug design strategies, including Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.govnih.gov

In the absence of a known 3D structure of a biological target, LBDD is the primary approach. nih.gov This strategy relies on the knowledge of other molecules that bind to the target of interest to develop a pharmacophore model. For instance, extensive research on N-benzyl indole derivatives has revealed potent anticancer activities. A study on N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides demonstrated significant cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer. nih.govnih.gov Notably, compounds with specific substitutions on the benzylidene ring, such as 4-chloro and 4-nitro groups, were found to be the most potent, with IC₅₀ values in the nanomolar range. nih.govnih.gov

This structure-activity relationship (SAR) data is invaluable for LBDD. The this compound scaffold can be viewed as an analog of these active 1-(4-chlorobenzyl)-1H-indole compounds. LBDD strategies would involve synthesizing analogs of this compound with modifications on both the indole ring (e.g., at the 3, 5, or 6 positions) and the ethylbenzyl moiety. The ethyl group, for example, could be replaced with other alkyl groups, halogens, or hydrogen-bond donors/acceptors to probe the steric and electronic requirements of the binding pocket.

Conversely, if the three-dimensional structure of a target protein is available, SBDD becomes a powerful tool. nih.gov Using computational docking simulations, this compound can be virtually fitted into the active site of a target, such as a protein kinase or a caspase enzyme, which are common targets for indole-based anticancer agents. nih.gov These simulations can predict the binding orientation and affinity of the molecule. The model can highlight key interactions, such as hydrogen bonds involving the indole nitrogen or π-stacking interactions between the aromatic rings and amino acid residues in the target's active site. This structural insight guides the rational design of more potent and selective inhibitors by suggesting specific modifications to the this compound structure to enhance these interactions.

The following table presents cytotoxicity data for closely related 1-(4-chlorobenzyl)-1H-indole derivatives, illustrating the type of information used in LBDD to guide the design of new compounds like this compound.

| Compound | Substitution (R) on Benzylidene | IC₅₀ (μM) vs. SW620 (Colon) | IC₅₀ (μM) vs. PC-3 (Prostate) | IC₅₀ (μM) vs. NCI-H23 (Lung) |

|---|---|---|---|---|

| 4d | 4-Cl | 0.001 | 0.001 | 0.011 |

| 4f | 4-NO₂ | 0.003 | 0.001 | 0.002 |

| 4g | 2-OH | 0.56 | 0.83 | 0.74 |

| 4b | 2-Cl | 1.51 | 1.97 | 3.20 |